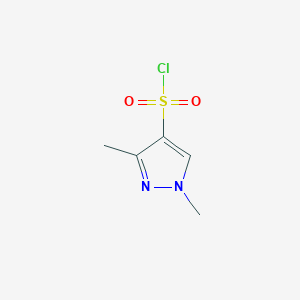

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFSTQSBJFQGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405049 | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89501-93-9 | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Versatile Scaffold: A Technical History of Pyrazole Sulfonyl Chlorides

For Immediate Release

[City, State] – December 29, 2025 – A comprehensive technical guide has been compiled, detailing the discovery, history, and evolving synthetic methodologies of pyrazole sulfonyl chlorides. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a historical perspective and practical knowledge on this pivotal class of chemical compounds.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and agricultural chemistry for over a century. Its journey began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative.[1][2] This foundational discovery was soon followed by Hans von Pechmann's synthesis of the parent pyrazole in 1898, laying the groundwork for the exploration of this versatile scaffold.[1]

While the early history of the pyrazole ring is well-documented, the precise moment of the first synthesis of a pyrazole sulfonyl chloride is less clearly defined in readily available literature. However, the functionalization of pyrazoles, including sulfonation, was a subject of investigation in the early 20th century, with publications in German journals such as Berichte der deutschen chemischen Gesellschaft and Journal für Praktische Chemie being likely sources of these initial discoveries. The general reactivity of pyrazoles towards electrophilic substitution at the 4-position suggests that early chemists would have explored reactions like sulfonation with fuming sulfuric acid to produce pyrazole sulfonic acids, which are the precursors to pyrazole sulfonyl chlorides.

From Discovery to Application: A Legacy of Bioactivity

The true significance of pyrazole sulfonyl chlorides lies in their role as versatile intermediates for the synthesis of a vast array of bioactive molecules, most notably pyrazole sulfonamides. These compounds have demonstrated a wide spectrum of pharmacological activities, leading to the development of blockbuster drugs and essential agricultural chemicals.

One of the most prominent examples of a pyrazole sulfonamide is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4][5] Its discovery in the 1990s marked a new era in the management of pain and inflammation by offering a more targeted therapeutic approach with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

In the realm of agriculture, pyrazole sulfonamides have been developed as potent herbicides . These compounds often act by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This targeted mechanism of action provides effective weed control with selectivity.

Foundational Synthetic Methodologies

The synthesis of pyrazole sulfonyl chlorides has evolved significantly from the presumed early methods of direct sulfonation followed by chlorination. Modern organic chemistry has introduced a variety of more efficient and selective protocols.

Early Methods: Sulfonation and Chlorination

The classical approach to synthesizing aryl sulfonyl chlorides involves a two-step process:

-

Sulfonation: The aromatic ring is first sulfonated using a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H).

-

Chlorination: The resulting sulfonic acid is then converted to the sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

While effective, these methods often require harsh reaction conditions and can lead to side products.

Modern Synthetic Approaches

Contemporary methods offer milder conditions, greater functional group tolerance, and improved yields. These include:

-

Direct Chlorosulfonation: Using reagents like chlorosulfonic acid (ClSO₃H) to directly introduce the sulfonyl chloride group onto the pyrazole ring.

-

Oxidative Chlorination of Thiols: The oxidation of corresponding pyrazole thiols in the presence of a chlorine source provides a direct route to the sulfonyl chloride.

-

Sandmeyer-type Reactions: Diazotization of an aminopyrazole followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole sulfonyl chloride syntheses and the biological activity of a prominent derivative.

| Synthesis of Pyrazole-4-sulfonyl Chloride Derivatives | ||||

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 3,5-dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Chloroform, 0°C to 60°C2. Thionyl chloride, 60°C | 12 h | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 |

| 1,3,5-trimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Chloroform, 0°C to 60°C2. Thionyl chloride, 60°C | 12 h | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 90 |

Data from a 2023 study on the synthesis of pyrazole-4-sulfonamide derivatives.[6]

| Biological Activity of Celecoxib | |

| Target | Cyclooxygenase-2 (COX-2) |

| IC₅₀ for COX-2 | ~0.04 µM |

| IC₅₀ for COX-1 | ~15 µM |

| Selectivity Ratio (COX-1/COX-2) | ~375 |

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[6]

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Dichloromethane

-

Ice

-

Sodium sulfate

Procedure:

-

A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is prepared.

-

This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) under a nitrogen atmosphere at 0°C.

-

The reaction temperature is raised to 60°C and stirring is continued for 10 hours.

-

Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60°C over 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60°C.

-

After completion, the reaction mixture is cooled to 0-10°C and added to a mixture of dichloromethane and ice-cold water.

-

The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Synthesis of a Pyrazole Sulfonamide Derivative[6]

Materials:

-

Pyrazole-4-sulfonyl chloride

-

2-Phenylethylamine

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-phenylethylamine (65.5 mg, 2.7 mmol) in dichloromethane (5 vol), diisopropylethylamine (99.6 mg, 3.85 mmol) is added at 25–30°C.

-

A solution of pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in dichloromethane (5 vol) is added to the above mixture at 25–30°C.

-

The reaction mixture is stirred for 16 hours at 25–30°C.

-

After completion, cold water (10 vol) is added, and the mixture is stirred for 10 minutes.

-

The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to obtain the crude pyrazole sulfonamide, which can be further purified by column chromatography.

Visualizing the Impact: Signaling Pathways

The biological effects of pyrazole sulfonamides are mediated through their interaction with specific cellular signaling pathways.

This diagram illustrates how Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4][7]

This diagram shows the inhibition of acetolactate synthase (ALS) by herbicidal pyrazole sulfonamides, which disrupts the synthesis of essential amino acids and ultimately leads to plant death.

Conclusion

From their initial discovery to their modern-day applications, pyrazole sulfonyl chlorides have proven to be a remarkably versatile and valuable class of compounds. Their history is intertwined with the development of modern medicine and agriculture. This technical guide provides a foundational understanding of their discovery, synthesis, and biological importance, serving as a valuable resource for continued innovation in the fields of chemistry and drug development. The ongoing exploration of pyrazole-based scaffolds promises to yield new therapeutic agents and agrochemicals with enhanced efficacy and safety profiles.

References

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride from 3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the readily available starting material, 3,5-dimethyl-1H-pyrazole, and proceeds through a two-step sequence involving N-methylation followed by chlorosulfonation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from 3,5-dimethyl-1H-pyrazole is achieved through a two-step process. The first step involves the N-methylation of the pyrazole ring to yield 1,3,5-trimethyl-1H-pyrazole. The second step is the chlorosulfonation of the methylated intermediate at the C4 position of the pyrazole ring. While the direct chlorosulfonation of 1,3-dimethyl-1H-pyrazole is conceivable, the provided literature protocol details the synthesis of the closely related 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which serves as a robust and well-documented methodology. The chemical principles and reaction conditions are directly applicable to the synthesis of the target molecule.

Below is a graphical representation of the synthetic workflow:

Figure 1: Synthetic pathway for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocols

The following protocols are adapted from a peer-reviewed journal article and provide a detailed methodology for the synthesis of the intermediate and the final product analog.[1]

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Potassium tert-butoxide (K-OtBu)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

To the cooled solution, add potassium tert-butoxide (1.8 equivalents) portion-wise, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 40 minutes.

-

In a separate flask, prepare a solution of methyl iodide (1.3 equivalents) in anhydrous THF.

-

Add the methyl iodide solution dropwise to the reaction mixture over a period of 30 minutes at 25-30°C.

-

Stir the reaction mixture at 25-30°C for 16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude 1,3,5-trimethyl-1H-pyrazole can be purified by column chromatography.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Materials:

-

1,3,5-Trimethyl-1H-pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃), anhydrous

Procedure:

-

In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equivalents) in anhydrous chloroform.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous chloroform.

-

Slowly add the pyrazole solution to the stirred solution of chlorosulfonic acid at 0°C.

-

After the addition is complete, add thionyl chloride (1.32 equivalents) to the reaction mixture.

-

Raise the temperature of the reaction mixture to 60°C and continue stirring for 10-12 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride can be purified by column chromatography.

Quantitative Data

The following tables summarize the quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,3,5-Trimethyl-1H-pyrazole

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dimethyl-1H-pyrazole | K-OtBu, CH₃I | THF | 0 to 25-30 | 16 | 78 |

Table 2: Reaction Conditions and Yields for the Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,3,5-Trimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | Chloroform | 0 to 60 | 12 | 90 |

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized compounds.

Table 3: ¹H NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3,5-Dimethyl-1H-pyrazole | CDCl₃ | 5.78 (s, 1H), 5.29 (s, 1H), 2.4 (s, 6H) |

| 1,3,5-Trimethyl-1H-pyrazole | CDCl₃ | 5.78 (s, 1H), 3.69 (s, 3H), 2.21 (t, J = 2.4 Hz, 6H) |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H) |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) |

Data obtained from a 300 MHz or 500 MHz NMR spectrometer.[1]

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis from 3,5-dimethyl-1H-pyrazole is efficient and high-yielding. The provided experimental details, quantitative data, and characterization information will be a valuable resource for researchers and scientists in the field. It is important to note that all chemical syntheses should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary reagents, experimental protocols, and purification methods, supported by quantitative data and a logical workflow diagram.

Overview and Core Reagents

The synthesis of this compound is primarily achieved through the chlorosulfonation of 1,3-dimethyl-1H-pyrazole. The core reagents involved in this transformation are the pyrazole substrate and a chlorosulfonating agent, typically chlorosulfonic acid, sometimes in the presence of a catalyst or co-reagent like thionyl chloride.

Table 1: Core Reagents and Their Properties

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role | Key Considerations |

| 1,3-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | Starting Material | - |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | Chlorosulfonating Agent | Highly corrosive and moisture-sensitive.[1] |

| Thionyl chloride | SOCl₂ | 118.97 | Co-reagent/Catalyst | Toxic and corrosive.[1] |

| Chloroform | CHCl₃ | 119.38 | Solvent | Volatile and toxic.[1] |

Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chlorides

General Procedure:

-

Reaction Setup: In a fume hood, a solution of the starting pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) in a suitable solvent such as chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.[1]

-

Chlorosulfonation: Chlorosulfonic acid is added dropwise to the cooled pyrazole solution under a nitrogen atmosphere. The reaction is typically exothermic and the temperature should be carefully controlled.[1]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Workup: Upon completion, the reaction mixture is cautiously poured onto crushed ice or into ice-cold water. The aqueous layer is then extracted with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.[1]

Table 2: Representative Reaction Conditions for the Synthesis of Pyrazole-4-sulfonyl Chlorides [1]

| Parameter | Value |

| Starting Pyrazole | 1.0 equivalent |

| Chlorosulfonic Acid | 5.5 equivalents |

| Thionyl Chloride | 1.32 equivalents |

| Solvent | Chloroform (10 vol) |

| Initial Temperature | 0 °C |

| Reaction Temperature | 60 °C |

| Reaction Time | 12 hours |

| Reported Yield (for analogous compounds) | up to 90% |

Purification of the Product

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. Common purification techniques for sulfonyl chlorides include recrystallization and column chromatography.

-

Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent in which it has high solubility and then allowed to cool slowly. The pure crystals will precipitate out, leaving impurities in the solution. Suitable solvent systems often involve a combination of a "good" solvent (e.g., ethyl acetate) and a "poor" solvent (e.g., hexanes).

-

Column Chromatography: Flash column chromatography using silica gel is an effective method for purifying sulfonyl chlorides. A typical eluent system would be a gradient of ethyl acetate in hexanes.[2]

Logical Workflow for Synthesis and Application

The synthesis of this compound is a key step in the creation of more complex molecules with potential biological activity. The following diagram illustrates the general workflow from the starting materials to a potential application in drug discovery.

Caption: Synthetic workflow for this compound and its application.

Role in Drug Development

Pyrazole-containing compounds are prevalent in medicinal chemistry. For instance, the pyrazole scaffold is a key component of several kinase inhibitors. While the specific biological targets of this compound are not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests its potential as a building block for the synthesis of novel therapeutic agents, particularly in the area of oncology and inflammatory diseases. The sulfonyl chloride moiety allows for the straightforward synthesis of a library of sulfonamide or sulfonate derivatives, which can then be screened for biological activity against various targets.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Chlorosulfonation of Dimethylpyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the chlorosulfonation of dimethylpyrazole, a critical reaction for the synthesis of versatile chemical intermediates. Dimethylpyrazole sulfonyl chlorides are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and other specialized chemical products. This guide details the underlying electrophilic substitution mechanism, provides established experimental protocols for the synthesis of the 3,5-dimethylpyrazole precursor and its subsequent chlorosulfonation, and presents key quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, ensuring clarity and accessibility for technical audiences.

Synthesis of 3,5-Dimethylpyrazole

The most common and efficient laboratory-scale synthesis of 3,5-dimethylpyrazole involves the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine.[1][2] This reaction is typically exothermic and yields the product in high purity.[3][4]

Reaction Scheme

The overall reaction is as follows:

CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2H₂O[1]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established literature procedures.[2][4][5]

-

Preparation: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.[4] Cool the flask in an ice bath until the internal temperature reaches 15°C.

-

Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.[4]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.[4]

-

Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and perform an extraction with 125 mL of diethyl ether.[4]

-

Extraction: Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.[4]

-

Purification: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[4]

-

Isolation: Remove the ether via distillation. The remaining residue will be slightly yellow, crystalline 3,5-dimethylpyrazole.[4] The product can be further purified by recrystallization from petroleum ether.[4]

Data Presentation: Synthesis of 3,5-Dimethylpyrazole

| Parameter | Value | Reference(s) |

| Reactants | Acetylacetone, Hydrazine Hydrate/Sulfate | [1][4][6] |

| Solvent | Water, Ethanol | [2][4][6] |

| Catalyst | Glacial Acetic Acid (optional) | [6] |

| Reaction Temp. | 15°C to 50°C | [4][6] |

| Reaction Time | ~1.5 hours (excluding work-up) | [4] |

| Typical Yield | 77–90% | [4][6] |

| Melting Point | 107–108°C | [4] |

Experimental Workflow Diagram

Chlorosulfonation of 3,5-Dimethylpyrazole

The chlorosulfonation of dimethylpyrazole is a classic example of electrophilic aromatic substitution. The electron-rich pyrazole ring is readily attacked by a potent sulfonating agent, with the substitution occurring regioselectively at the C4 position, which is activated by the two methyl groups at C3 and C5.[7][8]

Core Mechanism

The reaction proceeds through a multi-step mechanism involving the generation of a strong electrophile, its attack on the pyrazole ring, and subsequent stabilization.

-

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent.[9] In the reaction medium, it can generate the highly electrophilic sulfur trioxide (SO₃) or a related species which acts as the primary electrophile.[10]

-

Electrophilic Attack: The π-electrons of the pyrazole ring attack the electrophilic sulfur atom of SO₃. This attack preferentially occurs at the C4 position due to the activating effect of the C3 and C5 methyl groups. This step leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Product Formation: A base (such as the chlorosulfonate anion, ClSO₃⁻) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and forming 3,5-dimethylpyrazole-4-sulfonic acid.

-

Conversion to Sulfonyl Chloride: In the presence of excess chlorosulfonic acid or an added reagent like thionyl chloride (SOCl₂), the newly formed sulfonic acid is converted to the final product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]

Mechanism Diagram

Experimental Protocols

Protocol A: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole [3]

-

Reaction Setup: In a reaction vessel, suspend 3,5-dimethyl-1H-pyrazole in chloroform (CHCl₃).

-

Reagent Addition: Add chlorosulfonic acid and thionyl chloride (SOCl₂) to the suspension.

-

Heating: Heat the reaction mixture to 60°C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can be isolated and purified. The reported yield for this method is 90%.[3]

Protocol B: Chlorosulfonation of 1,3-Dimethylpyrazole [11]

-

Reaction Setup: Cool a flask containing chlorosulfonic acid to 0°C in an ice bath.

-

Reagent Addition: Slowly add 1,3-dimethylpyrazole to the cooled chlorosulfonic acid.

-

Heating: After the addition is complete, warm the reaction mixture to 90°C and maintain this temperature for 3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extraction: Extract the aqueous solution with diethyl ether (3x).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the sulfonyl chloride product.

Data Presentation: Chlorosulfonation Reaction

Table 1: Summary of Reaction Conditions for Chlorosulfonation

| Substrate | Reagent(s) | Solvent | Temperature | Time | Yield | Reference |

| 3,5-Dimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | CHCl₃ | 60°C | - | 90% | [3] |

| 1,3-Dimethylpyrazole | ClSO₃H | Neat | 0°C to 90°C | 3 h | - | [11] |

Table 2: Physicochemical and Spectroscopic Data of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

| Property | Data | Reference |

| Molecular Formula | C₅H₇ClN₂O₂S | [12] |

| Appearance | Pale yellow solid | [3] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 15.16 (s, 1H, N-H), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) | [3] |

| Monoisotopic Mass | 193.99167 Da | [12] |

Note: The reported chemical shift of 15.16 ppm for the N-H proton is unusually high and may be due to strong hydrogen bonding or specific solvent effects.[3]

Conclusion

The chlorosulfonation of dimethylpyrazole is a robust and high-yielding reaction that provides access to valuable sulfonyl chloride intermediates. The mechanism is a well-understood electrophilic aromatic substitution, directed to the C4 position by the activating methyl groups. The experimental protocols are straightforward, utilizing common laboratory reagents and conditions. The resulting dimethylpyrazole sulfonyl chlorides serve as critical precursors for the synthesis of a wide array of biologically active molecules, underscoring the importance of this transformation in the fields of medicinal and materials chemistry.

References

- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. PubChemLite - 3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride (C5H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in the synthesis of novel therapeutic agents. This document details its characteristics, synthesis, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

This compound is a reactive intermediate primarily utilized in the synthesis of a variety of sulfonamide derivatives. Its physical state is typically a solid, though specific melting and boiling points are not consistently reported in publicly available literature, suggesting it may decompose upon heating.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89501-93-9 | [1][2][3] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][2][3] |

| Molecular Weight | 194.64 g/mol | [1][2][3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform and dichloromethane. | [4] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

A key publication reports the ¹H NMR spectrum of a compound identified as "3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride" with the following chemical shifts (δ) in CDCl₃: 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[4]. However, the structure of this compound contains two methyl groups attached to the nitrogen and carbon atoms of the pyrazole ring, and a single proton on the ring. The reported spectrum is more consistent with the 1,3-dimethyl isomer, where the singlet at a high chemical shift could be attributed to the C5-H proton, and the other two singlets to the two methyl groups. Researchers should exercise caution and ideally acquire their own analytical data for confirmation.

¹³C NMR, FT-IR, and Mass Spectrometry:

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorosulfonation of 1,3-dimethyl-1H-pyrazole. The following is a generalized experimental protocol adapted from the synthesis of a similar compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[4].

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole (Starting Material)

-

This precursor can be synthesized through the methylation of 3-methyl-1H-pyrazole.

-

-

Step 2: Chlorosulfonation of 1,3-Dimethyl-1H-pyrazole

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole (1 equivalent) in chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (approximately 5.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, gradually raise the temperature to 60 °C and continue stirring for approximately 10 hours.

-

To the reaction mixture, add thionyl chloride (approximately 1.3 equivalents) dropwise at 60 °C over 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography.

-

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile reagent due to the high reactivity of the sulfonyl chloride group, which is an excellent leaving group. It readily reacts with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and thioether linkages.

Reaction with Amines (Sulfonamide Formation):

The most common application of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted pyrazole-4-sulfonamides. This reaction is fundamental in the synthesis of a diverse array of biologically active molecules[4]. The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct[5].

Reaction with Alcohols (Sulfonate Ester Formation):

In the presence of a base like pyridine, this compound can react with alcohols to form sulfonate esters. This reaction transforms the poor hydroxyl leaving group of an alcohol into a much better sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions[6].

Reaction with Thiols (Thiosulfonate Formation):

While less commonly documented for this specific reagent, sulfonyl chlorides can react with thiols to form thiosulfonates. These reactions are of interest in the context of biological systems and materials science[7].

Significance in Medicinal Chemistry:

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs[8][9]. When combined with a sulfonamide moiety, the resulting compounds exhibit a broad range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[3][10].

A prominent example of a pyrazole sulfonamide drug is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation[5][11]. The sulfonamide group in Celecoxib is crucial for its binding to a hydrophilic pocket near the active site of the COX-2 enzyme[5].

Potential Signaling Pathway Involvement:

While specific signaling pathways targeted by derivatives of this compound are not yet fully elucidated, the broader class of pyrazole sulfonamides has been shown to modulate several key biological pathways.

-

Cyclooxygenase (COX) Pathway: As exemplified by Celecoxib, pyrazole sulfonamides can selectively inhibit COX-2, an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation and pain[11][12].

Diagram of the COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by pyrazole sulfonamides.

-

Carbonic Anhydrase Inhibition: Certain sulfonamide-bearing pyrazolone derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. Their inhibition is a therapeutic strategy for conditions like glaucoma[10].

-

Anticancer Mechanisms: Some pyrazole derivatives have demonstrated anticancer activity through the induction of apoptosis, cell cycle arrest, and regulation of angiogenesis[3][12].

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[3]. It is also reported to be an irritant[2]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The compound is known to decompose in contact with water, so it should be handled and stored in a dry environment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pyrazole-4-sulfonamide derivatives with significant potential in drug discovery and development. Its reactivity allows for the facile introduction of the pyrazole sulfonamide scaffold, which is present in numerous biologically active compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in the design and creation of novel therapeutic agents. Further research is warranted to fully characterize its physical properties and to explore the specific biological targets and signaling pathways of its derivatives.

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

Technical Guide: 1H NMR Spectrum of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a robust prediction based on spectral data from closely related analogs. The guide also includes a detailed experimental protocol for the synthesis of similar pyrazole sulfonyl chlorides.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts are predicted based on the analysis of structurally similar compounds, namely 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 (pyrazole ring) | ~8.1 | Singlet | 1H |

| N-CH₃ (N-methyl) | ~3.8 | Singlet | 3H |

| C3-CH₃ (C-methyl) | ~2.5 | Singlet | 3H |

Note: The spectrum is predicted in CDCl₃ as the solvent.

The chemical shift for the N-methyl and C3-methyl groups are inferred from the reported spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which shows signals at 3.79 ppm (N-CH₃), 2.55 ppm (C3-CH₃), and 2.47 ppm (C5-CH₃)[1]. The predicted chemical shift for the H5 proton is based on the reported value of 8.09 ppm for the corresponding proton in 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The electron-withdrawing nature of the sulfonyl chloride group is expected to deshield this proton, placing it in a similar downfield region.

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound and the predicted assignment of the proton NMR signals.

Caption: Predicted ¹H NMR signal assignments for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a pyrazole sulfonyl chloride, adapted from the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[1]. This can be modified for the synthesis of the target compound, this compound.

Synthesis of 1,3-dimethyl-1H-pyrazole

-

To a solution of 3-methyl-1H-pyrazole in a suitable aprotic solvent (e.g., THF) at 0 °C, add a strong base such as potassium tert-butoxide in portions under an inert atmosphere (e.g., nitrogen).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 40 minutes.

-

Add methyl iodide dissolved in the same solvent to the reaction mixture at room temperature over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,3-dimethyl-1H-pyrazole.

Sulfonylation to this compound

-

In a separate flask, prepare a stirred solution of chlorosulfonic acid in chloroform at 0 °C under an inert atmosphere.

-

Slowly add a solution of 1,3-dimethyl-1H-pyrazole in chloroform to the chlorosulfonic acid solution.

-

After the addition, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

Add thionyl chloride to the reaction mass and continue stirring.

-

Monitor the reaction by TLC. Upon completion, carefully add the reaction mixture to cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

-

Purify the crude this compound by column chromatography.

¹H NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Process the resulting free induction decay (FID) with an appropriate software to obtain the frequency domain spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the chemical shifts and multiplicities of all observed resonances.

References

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, with the CAS Number 89501-93-9, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its pyrazole scaffold is a well-recognized pharmacophore present in a variety of therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel therapeutics, particularly as a key reagent in the synthesis of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 89501-93-9 | [1][2][3] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1] |

| Molecular Weight | 194.64 g/mol | [1] |

| Appearance | Solid | |

| InChI | InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 | |

| InChIKey | AFFSTQSBJFQGPY-UHFFFAOYSA-N | |

| SMILES | CC1=NN(C)C=C1S(Cl)(=O)=O |

Synthesis of this compound

Part 1: Synthesis of 1,3-dimethyl-1H-pyrazole (Precursor)

The synthesis of the 1,3-dimethyl-1H-pyrazole precursor can be achieved through the condensation of a suitable dicarbonyl compound with methylhydrazine. A general method for the synthesis of substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For 1,3-dimethyl-1H-pyrazole, a potential route involves the reaction of 4-oxopentanal with methylhydrazine.

Part 2: Chlorosulfonation of 1,3-dimethyl-1H-pyrazole

This part of the protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[4]

Materials:

-

1,3-dimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Nitrogen gas

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole in chloroform.

-

In a separate flask, prepare a solution of chlorosulfonic acid in chloroform.

-

Cool the pyrazole solution to 0°C using an ice bath.

-

Slowly add the chlorosulfonic acid solution to the stirred pyrazole solution, maintaining the temperature at 0°C.

-

After the addition is complete, gradually raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.

-

To the reaction mixture at 60°C, add thionyl chloride dropwise over a period of 20 minutes.

-

Continue stirring the reaction mixture at 60°C for an additional 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

References

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and subsequent reactions, and explores its role in the development of novel therapeutics, particularly as a precursor to N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

Core Chemical and Physical Properties

This compound is a solid organic compound that serves as a crucial reagent in the synthesis of various heterocyclic molecules.[1] Its key identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 194.64 g/mol | [2][3][4] |

| Molecular Formula | C₅H₇ClN₂O₂S | [2][3][4] |

| CAS Number | 89501-93-9 | [4] |

| Physical Form | Solid | [1] |

| IUPAC Name | 1,3-dimethylpyrazole-4-sulfonyl chloride | [3] |

| SMILES String | CC1=NN(C=C1S(Cl)(=O)=O)C | [1] |

| InChI Key | AFFSTQSBJFQGPY-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the sulfonylation of 1,3-dimethyl-1H-pyrazole. This electrophilic substitution reaction introduces a sulfonyl chloride group onto the pyrazole ring.

General Synthesis Workflow

The diagram below illustrates the general two-step process for synthesizing pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar procedure for a related compound) [2]

This protocol describes a general method for the sulfonylation of a dimethylpyrazole.

-

Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole in chloroform.

-

Reaction: Cool the solution to 0°C. Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 60°C and continue stirring for approximately 10 hours.

-

Optional Addition of Thionyl Chloride: For enhanced reactivity, thionyl chloride can be added to the reaction mixture at 60°C, followed by further stirring for 2 hours.[2]

-

Work-up: Upon completion (monitored by TLC), cool the reaction mixture and carefully pour it into ice-cold water. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography.

Protocol 2: Synthesis of Pyrazole-4-sulfonamide Derivatives [2]

This protocol outlines the reaction of this compound with an amine to form a sulfonamide.

-

Preparation: Dissolve the desired primary or secondary amine in dichloromethane. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to the solution at room temperature (25–30 °C).

-

Reaction: Slowly add a solution of this compound in dichloromethane to the amine solution.

-

Stirring: Stir the reaction mixture at room temperature for approximately 16 hours. Monitor the progress of the reaction using TLC.

-

Work-up: After the reaction is complete, add cold water to the mixture and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude sulfonamide derivative.

-

Purification: The crude product can be purified by column chromatography.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for synthesizing compounds with a range of biological activities. Its derivatives have shown promise in several therapeutic areas.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

A primary application of this compound is in the synthesis of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5] NAAA is an enzyme responsible for the degradation of the endogenous lipid signaling molecule, palmitoylethanolamide (PEA). PEA is known to have anti-inflammatory and analgesic properties, which it exerts by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor.[6]

By inhibiting NAAA, the levels of PEA are elevated, leading to enhanced activation of PPAR-α and a subsequent reduction in inflammation and pain.[5][6] This makes NAAA a promising therapeutic target for various inflammatory conditions.

The signaling pathway involving NAAA is illustrated below:

Other Therapeutic Applications

Derivatives of pyrazole sulfonamides have also been investigated for other biological activities, including:

-

Antitubercular Activity: Certain pyrazole-clubbed pyrazoline derivatives have shown potent activity against Mycobacterium tuberculosis.[7]

-

Carbonic Anhydrase and Cholinesterase Inhibition: Sulfonamide-bearing pyrazolone derivatives have been evaluated as potential multi-target agents for diseases like Alzheimer's and glaucoma through the inhibition of carbonic anhydrases (hCA) and cholinesterases (ChEs).[8][9]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for NAAA inhibitors highlights its importance in the search for new anti-inflammatory and analgesic agents. The synthetic protocols and biological applications outlined in this guide provide a solid foundation for researchers and scientists working with this versatile compound. As research continues, the scope of applications for derivatives of this compound is likely to expand, further cementing its role in medicinal chemistry.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]

- 9. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and storage conditions for 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. Understanding the chemical stability and proper handling of this compound is paramount to ensuring experimental reproducibility, safety, and the integrity of research outcomes.

Core Stability Profile

This compound is a solid compound that is stable under recommended storage conditions. However, its reactivity, characteristic of sulfonyl chlorides, necessitates careful handling to prevent degradation. The primary factor influencing its stability is moisture.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the quality and reactivity of this compound. The following table summarizes the recommended conditions and incompatible materials based on safety data sheets.

| Parameter | Recommendation | Source |

| Storage Temperature | Store in a cool, dry place. Some suppliers recommend storage in a freezer. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | [1] |

| Container | Keep container tightly closed. | [1][2][3][4] |

| Ventilation | Store in a well-ventilated place. | [2][3][4] |

| Moisture | Protect from moisture. Handle under inert gas. | [1] |

| Incompatible Materials | Water, bases, and oxidizing agents. | [1] |

| Light Sensitivity | Not specified, but protection from light is good practice for long-term storage of reactive compounds. |

Incompatibility and Decomposition

Exposure to incompatible materials can lead to the rapid decomposition of this compound. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water.

Reaction with Water (Hydrolysis):

Contact with water or moist air will lead to hydrolysis, yielding the corresponding sulfonic acid and hydrochloric acid. This reaction is irreversible and will diminish the purity and reactivity of the material.

Reaction with Bases:

Bases can catalyze the hydrolysis and promote other decomposition pathways.

Thermal Decomposition:

While stable at recommended storage temperatures, elevated temperatures can cause decomposition. Thermal decomposition can release hazardous gases and vapors, including:

-

Carbon monoxide (CO)[1]

-

Carbon dioxide (CO2)[1]

-

Nitrogen oxides (NOx)[1]

-

Sulfur oxides (SOx)[1]

-

Hydrogen chloride gas (HCl)[1]

Experimental Protocols: General Stability Assessment

While specific experimental stability data for this compound is not publicly available, a general protocol for assessing the stability of sulfonyl chlorides can be adapted.

Objective: To determine the rate of degradation under various conditions (e.g., temperature, humidity).

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound in sealed vials under an inert atmosphere.

-

Condition Exposure: Expose the aliquots to a matrix of controlled conditions (e.g., different temperatures and humidity levels).

-

Time Points: At specified time intervals, remove an aliquot from each condition.

-

Analysis: Analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizing Workflows and Relationships

To further clarify the handling and potential degradation pathways, the following diagrams are provided.

Caption: Recommended storage workflow for maintaining compound stability.

References

Fundamental Reactivity of Pyrazole Sulfonyl Chlorides with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole sulfonyl chlorides are a critical class of reagents in organic synthesis, serving as versatile precursors for a wide array of functional groups. Their importance is particularly pronounced in the field of medicinal chemistry, where the resulting pyrazole sulfonamide moiety is a key pharmacophore in numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and various carbonic anhydrase inhibitors.[1][2][3] This guide provides a comprehensive overview of the fundamental reactivity of pyrazole sulfonyl chlorides with common nucleophiles, focusing on the underlying mechanistic principles, quantitative reactivity data, and detailed experimental protocols. Understanding these core reactivity patterns is essential for the rational design and efficient synthesis of novel therapeutic agents.

Core Reactivity Principles

The fundamental reactivity of pyrazole sulfonyl chlorides is dictated by the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Nucleophilic attack on this electrophilic sulfur center is the primary reaction pathway, leading to the displacement of the chloride leaving group.

The general mechanism for the reaction of a pyrazole sulfonyl chloride with a nucleophile (Nu-H) is depicted below. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.

Caption: General reaction mechanism of pyrazole sulfonyl chlorides with nucleophiles.

Several factors influence the rate and outcome of these reactions:

-

Nature of the Nucleophile: The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Stronger nucleophiles, such as primary amines and thiolates, react more rapidly than weaker nucleophiles like alcohols.

-

Steric Hindrance: Steric bulk on both the pyrazole ring and the nucleophile can hinder the approach to the sulfur center, thereby decreasing the reaction rate.

-

Electronic Effects: Substituents on the pyrazole ring can modulate the electrophilicity of the sulfonyl sulfur. Electron-withdrawing groups on the pyrazole ring generally increase the reaction rate by further polarizing the S-Cl bond, while electron-donating groups have the opposite effect.

-

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often preferred as they can solvate the transition state and reactants effectively without competing with the nucleophile.

-

Base: In reactions with nucleophiles that possess an acidic proton (e.g., amines, alcohols, thiols), a base is typically required to neutralize the HCl byproduct and, in some cases, to deprotonate the nucleophile to increase its reactivity.

Reactivity with Specific Nucleophiles

Amines (Sulfonamide Formation)

The reaction of pyrazole sulfonyl chlorides with primary and secondary amines is the most common and well-documented reaction, leading to the formation of pyrazole sulfonamides. These reactions are fundamental to the synthesis of a vast number of biologically active molecules.[4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated.

Alcohols and Phenols (Sulfonate Ester Formation)

Pyrazole sulfonyl chlorides react with alcohols and phenols to form the corresponding sulfonate esters. These reactions are generally slower than those with amines and often require a stronger base or the use of the corresponding alkoxide or phenoxide to proceed at a reasonable rate. The resulting sulfonate esters are themselves useful intermediates in organic synthesis.

Thiols (Thiosulfonate Ester Formation)

Thiols react with pyrazole sulfonyl chlorides to yield thiosulfonate esters. This reaction is typically faster than the corresponding reaction with alcohols due to the higher nucleophilicity of sulfur compared to oxygen. The use of a base is also common in these reactions to generate the more nucleophilic thiolate anion.

Quantitative Data Summary

The following tables summarize the available quantitative data for the reaction of various pyrazole sulfonyl chlorides with nucleophiles.

Table 1: Reaction of Pyrazole-4-sulfonyl Chlorides with Amines

| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | 55 | [4] |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | - | [4] |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | DCM | 16 | 26-55 | [4] |

Table 2: Synthesis of Pyrazole Sulfonate Esters

| Pyrazole Carboxamide | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol | Benzenesulfonyl chloride | - | - | - | 72 | [5] |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol | 3-Bromobenzenesulfonyl chloride | - | - | - | 80 | [5] |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol | Naphthalene-2-sulfonyl chloride | - | - | - | 80 | [5] |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol | 3,5-Dichlorobenzenesulfonyl chloride | - | - | - | 78 | [5] |

Experimental Protocols

General Procedure for the Synthesis of Pyrazole-4-sulfonamides[4]

To a solution of the amine (1.05 equiv) and diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane (DCM) (10 vol) at room temperature is added a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[4]

A mixture of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform is added slowly to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature is then raised to 60 °C and stirring is continued for 10 hours. Thionyl chloride (1.32 equiv) is added at 60 °C over 20 minutes, and the reaction is stirred for an additional 2 hours. The reaction mixture is then cooled and poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.

Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition

Pyrazole sulfonamides are potent inhibitors of carbonic anhydrase (CA), an enzyme crucial for maintaining pH balance in the body.[1][6][7][8] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This inhibitory action is the basis for the therapeutic effects of several drugs in this class.

Caption: Inhibition of carbonic anhydrase by a pyrazole sulfonamide.

Experimental Workflow: Synthesis of Celecoxib

The synthesis of the anti-inflammatory drug Celecoxib involves the reaction of a pyrazole intermediate with a benzenesulfonyl chloride derivative. The following workflow illustrates the key steps in a laboratory-scale synthesis.

Caption: A simplified workflow for the synthesis of Celecoxib.

Logical Relationship: Factors Influencing Reactivity

The reactivity of pyrazole sulfonyl chlorides is a multifactorial phenomenon. The interplay of electronic effects, steric hindrance, and the nature of the nucleophile and reaction conditions dictates the outcome of the reaction.

Caption: Key factors influencing the reactivity of pyrazole sulfonyl chlorides.

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

The Diverse Biological Landscape of Pyrazole Sulfonamide Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The hybridization of pyrazole and sulfonamide moieties has given rise to a versatile class of compounds with significant therapeutic potential. The pyrazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, featured in numerous clinically approved drugs.[1][2] Its combination with the sulfonamide group, a potent pharmacophore known for its enzyme-inhibitory capabilities, has resulted in derivatives exhibiting a broad spectrum of biological activities.[1][3] This technical guide provides an in-depth overview of the significant biological activities of pyrazole sulfonamide scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity

Pyrazole sulfonamide derivatives have emerged as promising candidates in anticancer drug discovery, demonstrating potent antiproliferative activity across various cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and colon (COLO 205) cancers.[1] Their mechanisms of action often involve the inhibition of tumor-associated enzymes crucial for cancer cell proliferation, survival, and metastasis.[1][4]

Table 1: Anticancer Activity of Pyrazole Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target Enzyme(s) | Reference |

| Compound 23b | Various | 0.098 (BRAF V600E) | JNK2, BRAF(V600E) | [5] |

| Compound 23c | Various | 0.057 (JNK2) | JNK2 | [5] |

| Compound 23d | Various | 0.002 (JNK1) | JNK1 | [5] |

| Compound 3 | MCF-7 | 19.2 | Not specified | [6] |

| Compound 8 | MCF-7 | 14.2 | Not specified | [6] |

| Compound 3 | HCT-116, HT-29, SW-620 | 45.88, 28.27, 16.57 | CA IX | [7] |

| Compound 11 | HCT-116, HT-29, SW-620 | 25.01, 8.99, 3.27 | CA IX | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole sulfonamide derivatives and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

The pyrazole sulfonamide scaffold is a valuable framework for the development of new antimicrobial agents. These compounds have demonstrated efficacy against a range of bacterial and fungal strains.[4][8][9] The sulfonamide moiety can act as a structural mimic of p-aminobenzoic acid (PABA), an essential precursor for folate synthesis in bacteria, thereby inhibiting their growth.[8]

Table 2: Antimicrobial Activity of Pyrazole Sulfonamide Derivatives

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 4b | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | Not specified | Potent | [8] |

| Compound 4d | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | Not specified | Potent | [8] |

| Compound 4e | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | Not specified | Potent | [8] |

| Zinc Complex 6 | Bacterial and Fungal Strains | Not specified | 3.9-27.77 (bacteria), 7.81 (C. albicans) | [10] |

| Compound 4b | Bacterial and Fungal Strains | Not specified | 0.06-0.25 (bacteria), 0.25 (C. albicans) | [10] |

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Media Preparation: Muller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

-

Inoculation: The microbial inoculum is spread evenly over the surface of the agar plates.

-

Well Creation: Wells of 6 mm diameter are punched into the agar plates.

-

Compound Loading: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anti-inflammatory Activity